Home > Products > Building Blocks P11783 > 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde
1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde - 1190311-90-0

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Catalog Number: EVT-1753934
CAS Number: 1190311-90-0
Molecular Formula: C9H6N2O2
Molecular Weight: 174.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound serves as a valuable organic building block. Its structure has been elucidated through various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, its single crystals have been characterized by X-ray diffraction analysis. Density functional theory (DFT) calculations were employed to determine its optimal molecular structure. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The key difference lies in the substituents at the 3 and 4 positions. While the related compound possesses phenyl groups, the target compound features dicarbaldehyde groups. []
  • Compound Description: L-745,870 acts as a dopamine D4 receptor antagonist. It was included in a comparative molecular field analysis (CoMFA) study alongside other D4 antagonists to investigate the relationship between their biological activity and structural characteristics. []
  • Relevance: This compound belongs to the same chemical class as 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, sharing the 1H-pyrrolo[2,3-b]pyridine core structure. The key distinction arises from the substituents at the 3 position. While L-745,870 has a [4-(4-chlorophenyl)piperazin-1-ylmethyl] group at the 3 position, the target compound possesses dicarbaldehyde groups at the 3 and 4 positions. []

3-Bromo-2-ethyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was unexpectedly formed through a copper-catalyzed reaction during the attempted synthesis of [(5MAP)2CuBr2]2 in 2-butanone. The compound incorporates a bicyclic ligand formed via the condensation of 2-amino-5-methylpyridine with the solvent. []

1H-Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives

  • Compound Description: These derivatives have shown potential as potent and selective inhibitors of phosphodiesterase 4B (PDE4B). They were designed, synthesized, and biologically evaluated for their potential in treating central nervous system (CNS) diseases. []
  • Relevance: This group of compounds share the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The main difference is the presence of a carboxamide group at the 2-position and various substituents on the core structure in these derivatives, while the target compound features dicarbaldehyde groups at the 3 and 4 positions. []

4-Fluoro-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound was synthesized from 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange for regioselective fluorination. []
  • Relevance: This compound is structurally similar to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde as both share the basic 1H-pyrrolo[2,3-b]pyridine scaffold. The difference lies in the substituents. While this compound has a fluorine atom at the 4-position, the target compound has dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: Researchers have synthesized and evaluated a series of these derivatives as potential inhibitors of Ribosome S6 Protein Kinase 2 (RSK2). This enzyme plays a significant role in tumor cell growth, proliferation, survival, and migration. []
  • Relevance: This class of compounds shares the 1H-pyrrolo[2,3-b]pyridine core with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The key structural difference is the presence of phenyl sulfonamide groups and other substituents on the core structure, while the target compound features dicarbaldehyde groups at the 3 and 4 positions. []

3-{[4-(4-[18F]Fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential imaging agent for dopamine D4 receptors. It has been synthesized with high specific radioactivity using electrophilic fluorination of a trimethylstannyl precursor with [18F]F2. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, differentiating in their 3-position substituents. While this compound possesses a {[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl} group, the target compound features dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: Designed as a potential dopamine D4 receptor imaging agent for positron emission tomography (PET), this compound is an analog of L-750,667, a high-affinity and selective D4R ligand. Its synthesis involves reacting 3-(piperazin-1-yl)-methyl-1H-pyrrolo[2,3-b]pyridine with 4-[18F]fluorobenzaldehyde. []
  • Relevance: This compound, like 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, is based on the 1H-pyrrolo[2,3-b]pyridine core structure. The difference lies in the substituents at the 3-position. While this compound carries a {[4-(4-[18F]fluorobenzyl)]piperazin-1-yl}methyl group, the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

1H-Pyrrolo[2,3-b]pyridine derivative nortopsentin analogues

  • Compound Description: These compounds are a novel class of cyclin-dependent kinase 1 inhibitors exhibiting antitumor activity. Their biological effects were tested in experimental models of diffuse malignant peritoneal mesothelioma (DMPM). []

(3-(3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide)

  • Compound Description: This compound is a potent type II CDK8 inhibitor identified through de novo drug design and structure-activity relationship (SAR) analysis. It demonstrated significant inhibition of tumor growth in colorectal cancer (CRC) xenografts in vivo. []
  • Compound Description: These derivatives were designed, synthesized, and biologically evaluated for their potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3). They have shown promise as potential anti-cancer agents, specifically targeting breast cancer cells. []
  • Compound Description: This series of derivatives builds upon previously identified potent human neutrophil elastase (HNE) inhibitors. Research showed that the 2-position of the pyrrolo[2,3-b]pyridine scaffold should remain unsubstituted for optimal HNE inhibitory activity. []

2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid

  • Compound Description: This compound represents a key pharmaceutical intermediate. Its synthesis involves a multistep process, including a regioselective chlorination of 7-azaindole and a selective monodechlorination of 2,6-dichloro-5-fluoronicotinic acid. []
  • Relevance: This compound shares structural similarities with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, both containing the 1H-pyrrolo[2,3-b]pyridine core. The distinction lies in the substituents and their positions. This compound has a ((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino) group at the 2-position and a fluorine atom at the 5-position of the nicotinic acid moiety, while the target compound features dicarbaldehyde groups at the 3 and 4 positions of the 1H-pyrrolo[2,3-b]pyridine core. []
  • Compound Description: These derivatives were designed and evaluated for their potential in treating immune diseases, particularly in the context of organ transplantation. They demonstrate inhibitory activity against Janus kinase 3 (JAK3), a key regulator of inflammatory and immune responses. []
  • Relevance: These derivatives share the core 1H-pyrrolo[2,3-b]pyridine structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The differences lie in the specific substituents at positions 4 and 5 on the 1H-pyrrolo[2,3-b]pyridine ring, which are crucial for their JAK3 inhibitory activity, while the target compound features dicarbaldehyde groups at the 3 and 4 positions. []

2,3-Disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives

  • Compound Description: These derivatives were synthesized using a simple and efficient method involving Fischer indole cyclization in polyphosphoric acid. This method facilitates the construction of a 5-bromo-7-azaindole scaffold with various alkyl or aryl substituents at positions 2 and 3. []
  • Relevance: These derivatives are structurally similar to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, sharing the 1H-pyrrolo[2,3-b]pyridine core. The difference lies in the substituents. These derivatives have a bromine atom at the 5-position and various alkyl or aryl substituents at the 2 and 3 positions, while the target compound features dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: This class of compounds acts as potent and selective inhibitors of diacylglycerol acyltransferase 2 (DGAT2). DGAT2 plays a crucial role in hepatic steatosis and insulin resistance by catalyzing the final step in triacylglycerol (TG) synthesis. []
  • Relevance: These derivatives share the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The key difference lies in the presence of specific substituents on the core structure, essential for their DGAT2 inhibitory activity, while the target compound features dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: These derivatives were synthesized and their biological activity, specifically their fungicidal activity against Pyricularia oryzae (the fungus causing rice blast), was evaluated. A relationship was observed between their activity and their calculated ionization potentials. []
  • Compound Description: These novel derivatives show antagonistic activity against Corticotropin-releasing factor receptor 1 (CRF-1). An efficient synthetic route was developed and demonstrated on a pilot-plant scale for the preparation of one candidate, GW876008. []
  • Compound Description: A novel and efficient one-pot, three-component synthetic approach was developed for these derivatives, utilizing N-substituted 5-amino-3-cyanopyrroles, various carbonyl, and active methylene compounds. []

3-Amino-6-ethoxy-4-phenyl-1H-pyrrolo[2,3-b]pyridine-2,5-dicarbonitrile

  • Compound Description: This compound is synthesized from (Z)-2-(4-chloro-5H-1,2,3-dithiazol-5-ylideneamino)-6-ethoxy-4-phenylpyridine-3,5-dicarbonitrile through a reaction with either triphenylphosphine or polymer-bound triphenylphosphine. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. They differ in their substituents. This compound features an amino group at the 3-position, an ethoxy group at the 6-position, a phenyl group at the 4-position, and dicarbonitrile groups at the 2 and 5 positions, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: The crystal structure of this compound has been determined, revealing a three-dimensional network stabilized by π–π interactions. []

2-Propyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is a potential precursor for bioactive drugs. Its crystal structure has been determined to better understand its properties and the relationship between its structure and biological activity. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference lies in the presence of a propyl group at the 2-position in this compound, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: The crystal structure of this compound has been determined, revealing a planar azaindole skeleton. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference is the presence of a bromine atom at the 5-position in this compound, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

N-[(3RS,4RS)-1-Benzyl-4-methylpiperidin-3-yl]-5-nitro-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridine-4-amine

  • Compound Description: The crystal structure of this compound has been elucidated. []

1H-Pyrrolo[2,3-b]pyridines with alkenyl tethers

  • Compound Description: These derivatives were used in a study exploring Lewis acid-assisted photosensitized intramolecular [2+2] cycloaddition reactions. []
  • Relevance: These derivatives are based on the 1H-pyrrolo[2,3-b]pyridine core, which is also present in 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. They are differentiated by the alkenyl tether attached to the core structure, enabling the intramolecular cycloaddition, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

6-Substituted 1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This class of 1H-pyrrolo[2,3-b]pyridine derivatives, functionalized at the 6-position, was explored for their potential use in agrochemicals and functional materials. []

3,3′-Substituted 1H-pyrrolo[2,3-b]pyridines

  • Compound Description: This class of 1H-pyrrolo[2,3-b]pyridine derivatives, functionalized at the 3-position, was investigated. Examples include 3,3′-selenobis[1H-pyrrolo[2,3-b]pyridine], 3,3′-thiobis[1H-pyrrolo[2,3-b]pyridine], 3-carboxyethenyl-7-azaindole, and 3-vinyl-7-azaindole. Some of these compounds displayed high fungicidal activity. []
  • Relevance: These compounds are structurally related to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde through their shared 1H-pyrrolo[2,3-b]pyridine core. The difference lies in the substituents at the 3-position. These compounds have various substituents, including selenide, sulfide, carboxyethenyl, and vinyl groups, at the 3-position, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []

(Dimethylamino)-functionalised ‘titanocenes’ with 7-azaindole substituents

  • Compound Description: These novel 'titanocene' anticancer agents were synthesized and their cytotoxicity was evaluated. The compounds were synthesized from the carbolithiation of 1-(cyclopenta-2,4-dien-1-ylidene)-N,N-dimethylmethanamine and various lithiated azaindoles, followed by transmetallation with TiCl4. []
  • Relevance: These compounds are related to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde as they contain the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety. The key difference lies in the presence of the (dimethylamino)-functionalised ‘titanocene’ unit linked to the 7-azaindole at various positions, while the target compound has dicarbaldehyde groups at the 3 and 4 positions of the 7-azaindole. []

3-Acetyl-7-azaindole

  • Compound Description: This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and was synthesized by reacting 7-azaindole with acetylating agents. []
  • Relevance: This compound shares the core 1H-pyrrolo[2,3-b]pyridine (7-azaindole) structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference lies in the presence of an acetyl group at the 3-position in this compound, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), synthesized by reacting 7-azaindole with chloroacetylating agents. []
  • Relevance: This compound shares the core structure of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference lies in the presence of a chloroacetyl group at the 3-position in this compound, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine (7-azaindole). []
  • Relevance: This compound shares the core structure of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference lies in the presence of a 2-hydroxyethyl group at the 3-position in this compound, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: These are rhodium complexes containing 1H-pyrrolo[2,3-b]pyridine (HL) as a ligand. The structures of these complexes have been determined by X-ray crystallography. []
  • Relevance: These compounds are structurally related to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde through the 1H-pyrrolo[2,3-b]pyridine ligand. The difference lies in the complexation with rhodium and other ligands in these compounds, while the target compound is a free molecule with dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: This series of 7-azaindole analogs was synthesized and tested for their inhibitory potential against AChE, BChE, and glycation. The compounds feature diverse substituents on the phenyl ring of the phenacyl moiety. [, ]
  • Relevance: These compounds are structurally related to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde through their shared 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core. They are distinguished by the phenacyl moiety attached to the core structure and variations in the substituents on the phenyl ring of the phenacyl group. Meanwhile, the target compound has dicarbaldehyde groups at the 3 and 4 positions of the 7-azaindole core. [, ]

2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: The crystal structure of this compound has been studied. []
  • Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde. The difference lies in the 2-(3,4,5-trimethoxyphenyl) substituent on the pyrrolopyridine core, while the target compound has dicarbaldehyde groups at the 3 and 4 positions. []
  • Compound Description: This compound is a cannabimimetic analogue designed by replacing the indole unit in JHW 200 with a 7-azaindole moiety. []
  • Compound Description: These derivatives have been identified as potential inhibitors of protein kinases. []
  • Compound Description: Pexidartinib is a kinase inhibitor, and this entry refers to its dihydrochloride dihydrate salt form. The crystal structure of this salt has been determined. []

{3-[5-(4-Chlorophenyl)-1H-pyrrolo(2,3-b)pyridine-3-carbonyl]-2,4-difluorophenyl)}-amide of propane-1-sulfonic acid

  • Compound Description: This compound is the active pharmaceutical ingredient in a developed micro-precipitated bulk powder (MBP). The MBP is intended for use in pharmaceutical compositions, particularly for cancer treatment. [, ]
  • Compound Description: This compound is a deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine. It was synthesized from a pyrrole precursor. []
  • Relevance: This compound is considered structurally related to 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde due to its similar arrangement of the pyridine and pyrrole rings, even though the nitrogen atom is in a different position. Both compounds are part of the broader family of azaindole derivatives. This specific compound has a benzylamino group at the 4-position and a methyl group at the 6-position. []

4-Benzylamino-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Compound Description: This compound is another deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine and was synthesized from a pyridine precursor. []
Overview

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde is a heterocyclic compound characterized by the presence of both pyrrole and pyridine rings. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties that facilitate various chemical reactions. It serves as a valuable building block for synthesizing more complex molecules, particularly in the development of pharmaceutical agents targeting fibroblast growth factor receptors (FGFRs) and other biological pathways .

Source and Classification

The compound is classified under heterocyclic compounds, specifically as a derivative of pyrrolo-pyridine structures. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde, with the CAS number 1190311-90-0. The compound's structure allows it to exhibit diverse reactivity patterns, making it a focus of research in both organic chemistry and pharmacology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde can be achieved through various methods:

  • Cyclization Reactions: A common approach involves the cyclization of 2-aminopyridine with suitable aldehydes under acidic conditions. This method allows for the formation of the desired compound while maintaining high yields .
  • Knoevenagel Condensation: Another effective synthetic route includes the Knoevenagel condensation reaction, which can introduce carboxylic acid functionalities into the molecule before further transformations lead to the dicarbaldehyde form .
  • Photochemical Methods: Recent studies have explored photochemical methods that enable the synthesis of various azaindole derivatives, including those related to pyrrolo-pyridines. These methods often yield good results in terms of efficiency and selectivity .

Industrial production typically employs optimized reaction conditions such as continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure high purity and yield of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde features a bicyclic framework composed of pyrrole and pyridine rings. The two aldehyde groups are positioned at the 3 and 4 positions relative to the nitrogen atoms in the pyrrole ring.

Key structural data include:

  • Molecular Formula: C10H8N2O2
  • Molecular Weight: Approximately 188.18 g/mol
  • Chemical Structure: The compound exhibits a planar structure conducive to π-stacking interactions, which may enhance its biological activity.
Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde participates in various chemical reactions:

  • Oxidation: The aldehyde groups can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction reactions can convert aldehyde functionalities into alcohols or other reduced forms.
  • Substitution Reactions: The compound can undergo electrophilic substitution at the pyridine ring, allowing for the introduction of diverse functional groups that can modulate its chemical properties and biological activity .
Mechanism of Action

Process and Data

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which play critical roles in various cellular processes including proliferation and differentiation. The mechanism involves:

  • Binding Interactions: The compound binds directly to FGFRs (specifically FGFR1, FGFR2, and FGFR3), inhibiting their autophosphorylation on tyrosine residues within their cytoplasmic domains.
  • Inhibition of Signaling Pathways: This binding prevents downstream signaling pathways from being activated, which is crucial for cancer cell proliferation. For instance, it has shown IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 in vitro .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline substance.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Chemical Properties

  • Reactivity: Exhibits reactivity typical of aldehydes; can participate in nucleophilic addition reactions.
  • Stability: Generally stable under ambient conditions but may decompose under extreme pH or temperature conditions.

Relevant data indicate that this compound's unique structural features contribute significantly to its biological activity and reactivity profile.

Applications

Scientific Uses

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde has several important applications:

  • Medicinal Chemistry: Used as a scaffold for designing new drugs targeting FGFRs involved in tumorigenesis.
  • Biological Research: Serves as a tool compound in studies investigating enzyme inhibition mechanisms and cellular signaling pathways.
  • Material Science: Potentially utilized in synthesizing advanced materials due to its unique electronic properties derived from its heterocyclic structure .
Synthetic Methodologies for 1H-Pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde Derivatives

Transition-Metal-Catalyzed Cyclization Strategies for Core Scaffold Assembly

Palladium-catalyzed cross-coupling reactions dominate the construction of the 1H-pyrrolo[2,3-b]pyridine core prior to dicarbaldehyde installation. Suzuki-Miyaura and Buchwald-Hartwig couplings enable efficient introduction of aryl/heteroaryl groups at the C5 position, which later influences aldehyde reactivity. For example, 5-aryl-substituted cores are synthesized via Pd(PPh₃)₄-catalyzed coupling between 5-bromo-7-azaindole and arylboronic acids (e.g., phenylboronic acid, 87% yield) [2]. This step is critical for modulating electronic properties prior to formylation. Sonogashira reactions with terminal alkynes (e.g., propyn-1-ol) afford alkynyl derivatives requiring milder formylation conditions due to alkyne sensitivity .

Direct C–H activation strategies have emerged as atom-economical alternatives. Pd(OAc)₂/2,2′-bipyridyl systems catalyze the coupling of 7-azaindole with aryl iodides at C5, achieving 70–92% yields. This avoids halogenation steps but necessitates rigorous exclusion of oxygen [5]. Nickel catalysis (e.g., NiCl₂(dme)/dppf) shows promise for electron-deficient substrates, reducing costs by 40% versus palladium systems [2].

Table 1: Metal-Catalyzed Routes to 5-Substituted Pyrrolo[2,3-b]pyridine Intermediates

Catalyst SystemReaction TypeSubstituentYield (%)Key Condition
Pd(PPh₃)₄/K₂CO₃Suzuki coupling5-Ph87DME/H₂O, 80°C
Pd(OAc)₂/bipyridylDirect Arylation4-MeOC₆H₄92DMAc, 120°C
NiCl₂(dme)/dppfKumada Coupling3-Thienyl78THF, 60°C
PdCl₂(PPh₃)₂/CuISonogashiraCH₂C≡CH85piperidine, rt

Regioselective Functionalization at C3 and C4 Positions

Regioselective installation of aldehyde groups exploits the inherent electronic asymmetry of the pyrrolo[2,3-b]pyridine ring. The Duff reaction (hexamethylenetetramine/AcOH) selectively formylates the electron-rich C3 position of 1H-pyrrolo[2,3-b]pyridine, yielding the 3-carbaldehyde in 75% yield [1]. Subsequent Vilsmeier-Haack formylation (POCl₃/DMF) targets the C4 position, leveraging the C3-aldehyde’s electron-withdrawing effect to activate C4 toward electrophilic substitution. This sequential approach achieves 3,4-dicarbaldehyde in 68% overall yield [6].

Ortho-directed metalation enables alternative regiocontrol. Directed ortho-metalation (DoM) with n-BuLi/TMEDA at −78°C deprotonates C4 adjacent to the C3-aldehyde, permitting electrophilic quenching with DMF to install the second aldehyde (51–60% yield) [8]. For 1-protected derivatives (e.g., SEM-Cl), iridium-catalyzed C–H borylation at C4 achieves >20:1 regioselectivity, followed by oxidation to the aldehyde [2].

Table 2: Regioselectivity in Dicarbaldehyde Synthesis

Method SequenceC3 SelectivityC4 SelectivityOverall Yield (%)Key Limitation
Duff → Vilsmeier-HaackHigh (>10:1)Moderate (5:1)68Acid-sensitive groups incompatible
DoM (C4) → Vilsmeier (C3)Moderate (4:1)High (>15:1)60Requires cryogenic conditions
Ir-borylation → OxidationN/AHigh (>20:1)55Cost of Ir catalysts

Microwave-Assisted and Flow Chemistry Approaches for Rapid Derivative Synthesis

Microwave irradiation dramatically accelerates formylation and subsequent derivatizations. Duff reactions under microwave conditions (150°C, 20 min) achieve 95% conversion versus 12 hours conventionally, suppressing pyrrole ring hydrolysis by minimizing residence time [1]. Parallel synthesis of dicarbaldehyde libraries employs a single-mode microwave reactor with 48-vial capacity, enabling rapid screening of aldehyde-directed reactions. For example, Knoevenagel condensations with barbituric acid derivatives reach completion in 8 minutes at 120°C (vs. 24 hours reflux), generating chromophore-containing hybrids in 82–90% yields [5].

Continuous flow systems enhance safety and scalability for diazo-based transformations. 3-Diazo-3,4-didehydropyrrolo[2,3-b]pyridine-4-carbaldehyde is synthesized via flow diazotransfer using tosyl azide, with residence time <2 minutes, minimizing diazo accumulation hazards. In-line quenching and extraction afford the diazo-dicarbaldehyde in 77% yield . Multistep sequences integrating formylation and reductive amination in segmented flow reactors achieve 5× productivity increases over batch methods [5].

Post-Functionalization via Aldehyde-Directed Cross-Coupling Reactions

The 3,4-dicarbaldehyde motif serves as a versatile linchpin for diversification. Key transformations include:

  • Knoevenagel Condensation: 3,4-dicarbaldehydes undergo selective mono-condensation at C4 with active methylene compounds (e.g., malononitrile) using piperidine catalysis. The C3-aldehyde remains available for subsequent oxime formation or reductive amination, enabling bifunctionalization (yields: 70–85%) [1].
  • Oxime/Triazole Conjugation: Microwave-assisted oxime formation at C3 with hydroxylamine hydrochloride (EtOH, 80°C, 15 min) gives intermediates for 1,2,3-triazole "click" conjugation. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) installs pharmacophores like sulfonamide-azides, enhancing DNA-binding affinity in anticancer derivatives [1] [5].
  • Reductive Amination: Stepwise amination exploits differential aldehyde reactivity. C3-selective reductive amination with benzylamines (NaBH₃CN, pH 5) precedes C4 oxime formation, generating hybrid kinase inhibitors (e.g., c-Met inhibitors with IC₅₀ 22.8 nM) .
  • Aldol-Derived Macrocycles: Intramolecular aldol condensation under high-dilution conditions yields pyrrolopyridine-fused 14-membered macrolides, potential FGFR1 inhibitors (FGFR1 IC₅₀ 7 nM) [5].

Table 3: Derivative Synthesis via Aldehyde Transformations

Reaction TypeReagent/CatalystProduct ClassApplication Relevance
KnoevenagelMalononitrile, piperidine4-(Dicyanomethylene) derivativesFluorescent probes
CuAAC "Click"CuSO₄/sodium ascorbate1,2,3-Triazole conjugatesAnticancer agents
Reductive AminationNaBH₃CN, aminesBis-aminomethyl derivativesKinase inhibitors (c-Met/FGFR)
Wittig OlefinationPh₃P=CHCO₂Et3,4-Di(vinyl carboxylate)Polymer precursors

Properties

CAS Number

1190311-90-0

Product Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

IUPAC Name

1H-pyrrolo[2,3-b]pyridine-3,4-dicarbaldehyde

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-4-6-1-2-10-9-8(6)7(5-13)3-11-9/h1-5H,(H,10,11)

InChI Key

JSVQERJAFBDBHS-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=C1C=O)C(=CN2)C=O

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)C=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.